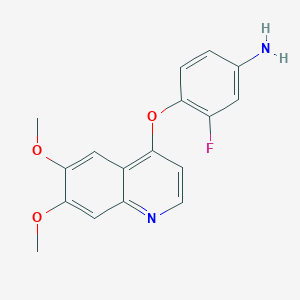

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine

Vue d'ensemble

Description

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine is a chemical compound that features a quinoline moiety substituted with dimethoxy groups at positions 6 and 7, an oxy linkage at position 4, and a fluorobenzenamine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

Dimethoxylation: The quinoline core is then subjected to dimethoxylation using methoxy reagents under controlled conditions.

Fluorobenzenamine Coupling: The final step involves coupling the dimethoxyquinoline with 3-fluorobenzenamine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Applications De Recherche Scientifique

The applications of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine are primarily in the field of medicinal chemistry, particularly in the development of novel therapeutic agents. This compound, a derivative of quinoline, has been utilized as an intermediate in the synthesis of various bioactive molecules, demonstrating potential in anti-cancer and kinase inhibition research .

Chemical Properties and Structure

this compound has the molecular formula . The compound features a quinoline ring system with dimethoxy substitutions at the 6 and 7 positions, an oxygen linkage at the 4 position connecting to a fluorinated benzenamine moiety . This structure is crucial for its interactions with biological targets.

Synonyms and Identifiers

The compound is also known as 4-[(6,7-dimethoxyquinolin-4-yl)oxy]-3-fluoroaniline . It has a CAS No. of 347161-74-4 .

Scientific Research Applications

As a building block for complex molecules: this compound serves as a crucial building block in synthesizing complex molecules with potential therapeutic applications .

Anti-Cancer Research: Quinazoline derivatives, which share structural similarities with the target compound, have demonstrated anti-cancer properties . Research indicates that novel 4-anilinoquinazoline derivatives exhibit anti-angiogenic effects .

Among all compounds, RB4 and RB7 showed moderate activity whereas RB1 showed most potent activity comparable with that of the standard drug cisplatin against all three cell lines. RB1 also inhibited the proliferation of tumor cells in three different cell lines .

Kinase Inhibition: The compound is used in the creation of kinase inhibitors . Kinase inhibitors are a class of drugs that block the action of kinases, enzymes that control various cell functions. By inhibiting specific kinases, these drugs can disrupt signaling pathways involved in cancer cell growth and proliferation .

c-Met Inhibitors: The molecule has been used in the synthesis of c-Met inhibitors. Replacement of a -amino with an -fluoro group on the aniline moiety of quinolines gives considerable reductions in c-Met binding affinity .

Examples of synthesized molecules:

- N-{4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-3-Fluorophenyl}-1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1h-Pyrazole-4-Carboxamide: This compound, with PubChem CID 56604907, incorporates the this compound moiety and has a molecular weight of 528.5 g/mol .

- 5-{4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-3-fluorophenyl}-3-methyl-2-(phenylamino)-3,4-dihydropyrimidin-4-one: This pyrimidinone derivative, with PubChem CID 11858027, also contains the core structure of interest and has a molecular weight of 498.5 g/mol .

Mécanisme D'action

The mechanism of action of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine involves its interaction with molecular targets such as tyrosine kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

- N-(4-(6,7-Dimethoxyquinolin-4-yloxy)-3-fluorophenyl)-2-oxo-3-phenylimidazolidine-1-carboxamide

Uniqueness

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine is unique due to the presence of both the fluorobenzenamine and dimethoxyquinoline moieties, which confer distinct electronic and steric properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry research.

Activité Biologique

4-((6,7-Dimethoxyquinolin-4-yl)oxy)-3-fluorobenzenamine, also known by its CAS number 190728-25-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The molecular formula of this compound is C17H16N2O3, with a molecular weight of 296.32 g/mol. The compound features a fluorobenzene ring and a dimethoxyquinoline moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H16N2O3 |

| Molecular Weight | 296.32 g/mol |

| CAS Number | 190728-25-7 |

| InChI Key | VXEQRXJATQUJSN-UHFFFAOYSA-N |

| Boiling Point | Not available |

The primary mechanism of action for this compound involves its interaction with various molecular targets, particularly tyrosine kinases. Tyrosine kinases play critical roles in cell signaling pathways that regulate cell growth and proliferation. Inhibiting these kinases can lead to reduced cancer cell proliferation and increased apoptosis in malignant cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives of this compound effectively inhibited tumor growth in various cancer models. The compound's ability to induce apoptosis in cancer cells was linked to its modulation of apoptotic pathways and inhibition of cell cycle progression .

Case Studies

- Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.

- In Vivo Models : In vivo studies using xenograft models showed that treatment with the compound led to a marked reduction in tumor size compared to control groups. The mechanism was attributed to the suppression of angiogenesis and enhanced immune response against tumor cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial findings suggest moderate bioavailability with a half-life conducive for therapeutic applications. Further studies are warranted to optimize dosing regimens and improve efficacy.

Propriétés

IUPAC Name |

4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-21-16-8-11-13(9-17(16)22-2)20-6-5-14(11)23-15-4-3-10(19)7-12(15)18/h3-9H,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDZXXQYQLBOHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.